molecular formula C14H17BrO2 B1371266 3-Bromo-4-cyclohexylmethoxy-benzaldehyde

3-Bromo-4-cyclohexylmethoxy-benzaldehyde

Cat. No.: B1371266
M. Wt: 297.19 g/mol
InChI Key: CUERKEIMXNLOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-cyclohexylmethoxy-benzaldehyde is an organic compound with the molecular formula C14H17BrO2 and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of a bromine atom at the third position and a cyclohexylmethoxy group at the fourth position on the benzaldehyde ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclohexylmethoxy-benzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-cyclohexylmethoxy-benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclohexylmethoxy-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

3-Bromo-4-cyclohexylmethoxy-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclohexylmethoxy-benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-cyclohexylmethoxy-benzaldehyde is unique due to the presence of the cyclohexylmethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

3-bromo-4-(cyclohexylmethoxy)benzaldehyde

InChI

InChI=1S/C14H17BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2

InChI Key

CUERKEIMXNLOAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)C=O)Br

Origin of Product

United States

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